Dichlorodimethylsilane

Catalog No.
S588091
CAS No.
75-78-5
M.F
C2H6Cl2Si
C2H6Cl2Si
(CH3)2SiCl2
M. Wt
129.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorodimethylsilane

CAS Number

75-78-5

Product Name

Dichlorodimethylsilane

IUPAC Name

dichloro(dimethyl)silane

Molecular Formula

C2H6Cl2Si
C2H6Cl2Si
(CH3)2SiCl2

Molecular Weight

129.06 g/mol

InChI

InChI=1S/C2H6Cl2Si/c1-5(2,3)4/h1-2H3

InChI Key

LIKFHECYJZWXFJ-UHFFFAOYSA-N

SMILES

Array

solubility

Decomposes in water and ethanol
Soluble in benzene and ether
Solubility in water: reaction

Synonyms

DCDMS; Dichlorodimethylsilane; Dimethyldichlorosilane; Dimethylsilane dichloride; Inerton AW-DMCS; KA 12; KA 22; LS 130; LS 130 (silane); M 2; M 2 (silane); NSC 77070; Repel-Silane; SID 4120.0

Canonical SMILES

C[Si](C)(Cl)Cl

The exact mass of the compound Dichlorodimethylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes in water and ethanolsoluble in benzene and ethersolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dichlorodimethylsilane (DMDCS) is the primary industrial organosilicon building block produced via the Müller-Rochow direct process. As a highly reactive difunctional chlorosilane, it undergoes rapid, catalyst-free hydrolysis to yield linear and cyclic dimethylsiloxane oligomers, which are the direct precursors to high-molecular-weight polydimethylsiloxane (PDMS)[1]. Beyond bulk polymerization, DMDCS is a standard silylating agent used to deactivate glass surfaces and chromatographic columns by converting reactive surface silanols into robust, hydrophobic polysiloxane layers [2]. Its extreme moisture sensitivity and rapid evolution of hydrogen chloride upon hydrolysis dictate strict anhydrous handling protocols, making it a critical, high-volume procurement target for silicone manufacturing and advanced surface modification workflows.

Generic substitution among methylchlorosilanes is impossible due to strict stoichiometric functionality rules that dictate polymer architecture. Replacing difunctional DMDCS with monofunctional trimethylchlorosilane (TMCS) prematurely terminates chain growth, yielding low-molecular-weight fluids, while substituting it with trifunctional methyltrichlorosilane (MTCS) introduces rigid 3D cross-linking and resin formation[1]. Furthermore, because DMDCS and MTCS have nearly identical boiling points (70 °C vs. 66 °C), procuring inadequately distilled DMDCS with even fractional percentages of MTCS contamination will cause unpredictable viscosity spikes and premature gelation during linear PDMS synthesis [2]. Substituting with alkoxysilanes like dimethoxydimethylsilane avoids HCl generation but severely depresses reaction kinetics, requiring the addition of acid or base catalysts and elevated temperatures to achieve comparable siloxane condensation rates [3].

Polymer Architecture Control: Difunctionality vs. Trifunctional Cross-Linking

DMDCS possesses exactly two hydrolyzable chlorine atoms, ensuring that its hydrolysis and subsequent condensation proceed linearly to form PDMS chains. In contrast, the closest structural analog, methyltrichlorosilane (MTCS), possesses three chlorine atoms and acts as a potent branching agent[1]. Industrial PDMS synthesis requires DMDCS purity exceeding 99.9 mol%, as the inclusion of MTCS at concentrations as low as 0.1% to 0.5% forces 3D network formation, exponentially increasing bulk viscosity and causing irreversible gelation during polymerization [2].

Evidence DimensionPolymer chain architecture and cross-linking potential
Target Compound DataDMDCS (f=2) yields >99% linear or cyclic siloxanes without spontaneous gelation.
Comparator Or BaselineMTCS (f=3) induces 3D resin formation; >0.1% MTCS causes severe viscosity spikes.
Quantified DifferenceStrict linear growth vs. exponential viscosity increase via cross-linking.
ConditionsBulk hydrolysis and condensation of methylchlorosilanes.

Buyers must procure ultra-high purity DMDCS because trace MTCS contamination irreversibly ruins the predictable viscosity required for linear PDMS fluids.

Hydrophobic Surface Modification: Film Durability and Contact Angle

When used as a silylating agent for glassware or silica surfaces, DMDCS forms a highly robust, cross-linked-like hydrophobic polysiloxane film due to its difunctionality and interaction with trace surface moisture. This treatment yields a water contact angle typically between 95° and 105° [1]. In contrast, trimethylchlorosilane (TMCS) provides only a monomeric capping layer (a single trimethylsilyl group per silanol), which generally results in slightly lower contact angles (90° to 100°) and less durable surface coverage under aggressive solvent washing [1].

Evidence DimensionWater contact angle on treated smooth silica/glass
Target Compound DataDMDCS treatment yields 95°–105° contact angles.
Comparator Or BaselineTMCS treatment yields 90°–100° contact angles.
Quantified Difference~5° higher maximum contact angle and enhanced film durability for DMDCS.
ConditionsSmooth silica/glass surfaces treated with respective chlorosilanes.

DMDCS is the target procurement choice for GC column deactivation and laboratory glassware treatment where maximum hydrophobicity and film durability are required.

Process Reactivity: Catalyst-Free Hydrolysis Kinetics

The Si-Cl bonds in DMDCS are highly labile, allowing spontaneous, highly exothermic hydrolysis upon contact with water to form silanols and HCl, with reaction times often measured in seconds. Conversely, its alkoxysilane counterpart, dimethoxydimethylsilane (DMDMS), exhibits vastly slower hydrolysis kinetics [1]. DMDMS requires the addition of strong acid or base catalysts and extended reaction times to achieve comparable silanol formation rates, as the cleavage of the Si-O-C bond is significantly more stable than the Si-Cl bond [1].

Evidence DimensionHydrolysis rate and catalyst dependency
Target Compound DataDMDCS hydrolyzes spontaneously and exothermically in water without catalysts.
Comparator Or BaselineDMDMS requires acid/base catalysis and extended time for hydrolysis.
Quantified DifferenceSpontaneous, catalyst-free kinetics for DMDCS vs. slow, catalyst-dependent kinetics for DMDMS.
ConditionsAqueous hydrolysis at room temperature.

DMDCS is selected for rapid, high-throughput industrial silicone polymerization where handling HCl is preferable to the slow kinetics and catalyst costs associated with alkoxysilanes.

High-Molecular-Weight Linear PDMS Synthesis

DMDCS is the foundational precursor for manufacturing linear silicone fluids, elastomers, and gums. Its strict difunctionality ensures long-chain polymer growth without unwanted branching, provided high-purity grades are procured to exclude MTCS [1].

Chromatographic Column and Glassware Deactivation

In analytical chemistry, DMDCS is utilized to deactivate reactive silanol groups on glass surfaces and gas chromatography (GC) columns. It creates a robust, hydrophobic polysiloxane layer that prevents the adsorption of polar analytes, outperforming monofunctional capping agents like TMCS [2].

Catalyst-Free Room Temperature Vulcanization (RTV) Precursors

Due to its rapid, spontaneous hydrolysis kinetics, DMDCS is favored in processes where fast generation of reactive silanol intermediates is required without the introduction of exogenous acid or base catalysts, unlike slower-reacting alkoxysilane alternatives [3].

Physical Description

Dimethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 16 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air.
Liquid
Clear liquid with a pungent odor; [CAMEO] Colorless liquid with an acrid odor; [MSDSonline]
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid

Exact Mass

127.9615821 Da

Monoisotopic Mass

127.9615821 Da

Boiling Point

158 °F at 760 mmHg (EPA, 1998)
70.3 °C
71Â °C

Flash Point

16 °F (EPA, 1998)
-8.9 °C
16 °F (-18 °C) (open cup)[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)
-9Â °C c.c.

Heavy Atom Count

5

Vapor Density

4.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
4.45 (Air= 1)
Relative vapor density (air = 1): 4.4

Density

1.1 (EPA, 1998) - Denser than water; will sink
1.064 g/cu cm at 25 °C
Relative density (water = 1): 1.07

Odor

SHARP, LIKE HYDROCHLORIC ACID

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.
Hydrogen chloride and phosgene gases may form; both are toxic and irritating.
The silanes decomp at elevated temp to liberate hydrogen and deposit a high purity silicon, which leads to some of the principal uses of silanes. /Silanes/

Melting Point

-123 °F (EPA, 1998)
-16 °C
-76Â °C

UNII

8TSJ92JX69

Related CAS

30107-43-8

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

100 mmHg at 63.5 °F (EPA, 1998)
144.0 [mmHg]
144 mm Hg at 25 °C
Vapor pressure, kPa at 20Â °C: 14.5

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-78-5

Metabolism Metabolites

... Chlorosilanes will be rapidly hydrolyzed upon contact with tissue fluids to release hydrochloric acid. /Chlorosilanes/

Wikipedia

Dimethyldichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Action of silicon on methyl chloride in presence of copper catalyst, or by Grignard reaction from methyl chloride and silicon tetrachloride.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Transportation Equipment Manufacturing
Silane, dichlorodimethyl-: ACTIVE

Analytic Laboratory Methods

DIMETHYLDICHLOROSILANE DETERMINED BY GAS CHROMATOGRAPHY METHOD.

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Dimethyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, or moisture because toxic and corrosive hydrogen chloride gas can be produced. Do not store at temperatures above 122 °F/50 °C. Sources of ignition, such as smoking and open flames, are prohibited where dimethyldichlorosilane is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of dimethyl dichlorosilane should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of dimethyldichlorosilane.

Dates

Last modified: 08-15-2023

Facile single-molecule pull-down assay for analysis of endogenous proteins

Benjamin Croop, Kyu Young Han
PMID: 30769341   DOI: 10.1088/1478-3975/ab0792

Abstract

The single-molecule pull-down (SiMPull) assay analyzes molecular complexes in physiological conditions from cell or tissue lysates. Currently the approach requires a lengthy sample preparation process, which has largely prevented the widespread adoption of this technique in bioanalysis. Here, we present a simplified SiMPull assay based upon dichlorodimethylsilane-Tween-20 passivation and F(ab) fragment labeling. Our passivation is a much shorter process than the standard polyethylene glycol passivation used in most single-molecule studies. The use of F(ab) fragments for indirect fluorescent labeling rather than divalent F(ab')
or whole IgG antibodies allows for the pre-incubation of the detection antibodies, reducing the sample preparation time for single-molecule immunoprecipitation samples. We examine the applicability of our approach to recombinant proteins and endogenous proteins from mammalian cell lysates.


Compartmentalization of bacteria in microcapsules

Judith van Wijk, Tiaan Heunis, Elrika Harmzen, Leon M T Dicks, Jan Meuldijk, Bert Klumperman
PMID: 25351443   DOI: 10.1039/c4cc04901b

Abstract

Lactobacillus plantarum strain 423 was encapsulated in hollow poly(organosiloxane) microcapsules by templating water-in-oil Pickering emulsion droplets via the interfacial reaction of alkylchlorosilanes. The bacteria were suspended in growth medium or buffer to protect the cells against pH changes during the interfacial reactions with alkylchlorosilanes. The results of this work open up novel avenues for the encapsulation of microbial cells.


Nanowear of salivary films vs. substratum wettability

J Sotres, T Pettersson, L Lindh, T Arnebrant
PMID: 22875480   DOI: 10.1177/0022034512456704

Abstract

The pellicle serves as a multifunctional protective layer, providing, e.g., lubrication and remineralization and also acting as a diffusion barrier. In addition, since the formation of the pellicle precedes the adhesion of micro-organisms, it is also important as a conditioning film. We present a novel approach to study the influence of the water wettability of solid surfaces on the strength of adsorbed salivary films. It is based on studying the wear resistance of the films with an atomic force microscope operated in the friction force spectroscopy mode. This methodology provides the strength of the films in terms of the forces needed for breaking and removing them. Our results indicate that these forces are highly dependent on the water wettability of the underlying substrata, decreasing with increasing hydrophobicity. Thus, this study provides valuable information for the design of materials exposed in the oral cavity, i.e., materials that will minimize plaque formation and be easy to clean.


Effect of the addition of silanated silica on the mechanical properties of microwave heat-cured acrylic resin

Lucas H da Silva, Sabrina A Feitosa, Marcia C Valera, Maria A M de Araujo, Rubens N Tango
PMID: 22225509   DOI: 10.1111/j.1741-2358.2011.00604.x

Abstract

The purpose of this study was to evaluate the flexural strength and Vickers hardness of a microwave energy heat-cured acrylic resin by adding different concentrations of silane surface-treated nanoparticle silica.
Acrylic resin specimens with dimensions of 65 × 10 × 2.5 mm were formed and divided into five experimental groups (n = 10) according to the silica concentration added to the acrylic resin mass (weight %) prior to polymerisation : G1, without silica; G2, 0.1% silica; G3, 0.5% silica; G4, 1.0% silica; and G5, 5.0% silica. The specimens were submitted to a three-point flexural strength test and to the Vickers hardness test (HVN). The data obtained were statistically analysed by anova and the Tukey test (α = 0.05).
Regarding flexural strength, G5 differed from the other experimental groups (G1, G2, G3 and G4) presenting the lowest mean, while G4 presented a significantly higher mean, with the exception of group G3. Regarding Vickers hardness, a decrease in values was observed, in which G1 presented the highest hardness compared with the other experimental groups.
Incorporating surface-treated silica resulted in direct benefits in the flexural strength of the acrylic resin activated by microwave energy; however, similar results were not achieved for hardness.


Synthesis of polypyrrole nanoparticles and its grafting with silica gel for selective binding of chromium(VI)

P Mondal, K Roy, S P Bayen, P Chowdhury
PMID: 21238740   DOI: 10.1016/j.talanta.2010.11.037

Abstract

Polypyrrole nanoparticles of desired structure have been synthesized through simple micelle technique. It is then grafted with functionalized silica gel to develop a novel organic-inorganic hybrid material. The role of dimethyl dichloro silane (coupling agent) in grafting is demonstrated. The nanoparticles are characterized by TEM, SEM and TGA. Grafting reactions are evaluated by spectral (FTIR) analysis and chemical test. The Cr(VI) binding behavior of the composite is studied in various pH of the medium. The selectivity in binding Cr(VI) is monitored. The metal ion adsorption capacity and surface area of the material are found to be 38 mg/g and 235 m(2)/g, respectively.


The use of dynamic surface chemistries to control msc isolation and function

J M Curran, F Pu, R Chen, J A Hunt
PMID: 21489621   DOI: 10.1016/j.biomaterials.2011.03.045

Abstract

Material modifications can be used to induce cell responses, in particular-CH(3) and -NH(2) have shown potential in enhancing the ability of a material to support mesenchymal stem cell (MSC) adhesion and differentiation. Currently this process is variable, due to the lack of definition of controlled contextual presentation of the chemical group of interest across the surface. This paper defines the potential of -CH(3) modified surfaces, with optimised dynamic surface chemistry, to manipulate initial MSC adhesive events, integrin binding, and subsequent cell function. An array of -CH(3) silane modified glass substrates was produced using different -CH(3) chain lengths and mechanisms of bonding to the base substrate. We show that changing the chain length affects the ability of the surfaces to support viable adult MSC adhesion, directly related to induced FGF release, and expression of STRO-1, CD29, 73, 90 and 105. Chlorodimethyloctylsilane (ODMCS) modified surfaces resulted in significant increases of associated adult MSC markers compared to all other -CH(3) modified and control substrates. In contrast Dichlorodimethylsilane (DMDCS) modified surfaces did not support adult MSC adhesion due to high levels of early FGF release, which had an inhibitory effect on adult MSC culture, but enhanced the efficiency and cell selective properties of the substrate in isolation of multi-potent progenitor/MSC from adult human whole blood. Incorporation of optimised -CH(3) groups is a cost effective route for producing substrates that significantly enhance MSC isolation and expansion, highlighting the potential of the optimised substrates to replace RGD and fibronectin modifications in selected applications.


Decoupling the contribution of surface energy and surface area on the cohesion of pharmaceutical powders

Umang V Shah, Dolapo Olusanmi, Ajit S Narang, Munir A Hussain, Michael J Tobyn, Steve J Hinder, Jerry Y Y Heng
PMID: 25037862   DOI: 10.1007/s11095-014-1459-3

Abstract

Surface area and surface energy of pharmaceutical powders are affected by milling and may influence formulation, performance and handling. This study aims to decouple the contribution of surface area and surface energy, and to quantify each of these factors, on cohesion.
Mefenamic acid was processed by cryogenic milling. Surface energy heterogeneity was determined using a Surface Energy Analyser (SEA) and cohesion measured using a uniaxial compression test. To decouple the surface area and surface energy contributions, milled mefenamic acid was "normalised" by silanisation with methyl groups, confirmed using X-ray Photoelectron Spectroscopy.
Both dispersive and acid-base surface energies were found to increase with increasing milling time. Cohesion was also found to increase with increasing milling time. Silanised mefenamic acid possessed a homogenous surface with a surface energy of 33.1 ± 1.4 mJ/m(2) , for all milled samples. The cohesion for silanised mefenamic acid was greatly reduced, and the difference in the cohesion can be attributed solely to the increase in surface area. For mefenamic acid, the contribution from surface energy and surface area on cohesion was quantified to be 57% and 43%, respectively.
Here, we report an approach for decoupling and quantifying the contribution from surface area and surface energy on powder cohesion.


An improved surface passivation method for single-molecule studies

Boyang Hua, Kyu Young Han, Ruobo Zhou, Hajin Kim, Xinghua Shi, Sanjaya C Abeysirigunawardena, Ankur Jain, Digvijay Singh, Vasudha Aggarwal, Sarah A Woodson, Taekjip Ha
PMID: 25306544   DOI: 10.1038/nmeth.3143

Abstract

We report a surface passivation method based on dichlorodimethylsilane (DDS)-Tween-20 for in vitro single-molecule studies, which, under the conditions tested here, more efficiently prevented nonspecific binding of biomolecules than the standard poly(ethylene glycol) surface. The DDS-Tween-20 surface was simple and inexpensive to prepare and did not perturb the behavior and activities of tethered biomolecules. It can also be used for single-molecule imaging in the presence of high concentrations of labeled species in solution.


Periodic nanotemplating by selective deposition of electroless gold island films on particle-lithographed dimethyldichlorosilane layers

Wonmi Ahn, D Keith Roper
PMID: 20565129   DOI: 10.1021/nn100338f

Abstract

Uniform hexagonal arrays of diverse nanotemplated metal structures were formed via selective electroless gold plating on particle-lithographed dimethyldichlorosilane layers. Surface-associated water at silica bead interstices was shown to correlate with the formation of silane rings with outer ring diameters ranging from 522.5+/-29.7 to 1116.9+/-52.6 nm and/or spherical gold nanoparticles with diameters from 145.5+/-20.2 to 389.1+/-51.1 nm in the array. Reproducibility and millimeter-size scalability of the array were achieved without the need for expensive and sophisticated lithography or metal deposition equipment. The formation of each structure was explained on the basis of the silanization mechanism and microscopic characterization, as well as dimensional analysis of the nanostructures. This new, facile, and versatile method enables fine fabrication of regular metal nanoparticle array platforms to improve optical and plasmonic features in nanoelectronics and nanophotonic devices.


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